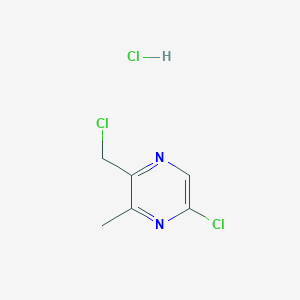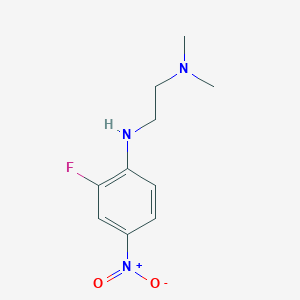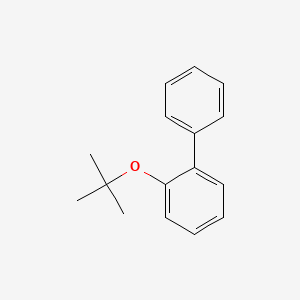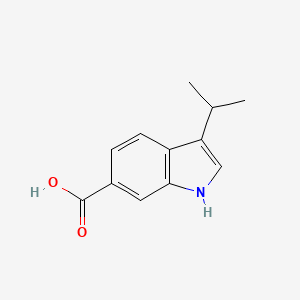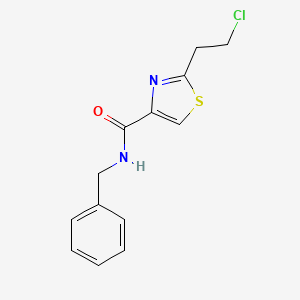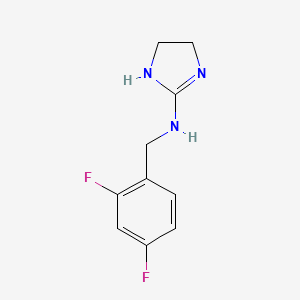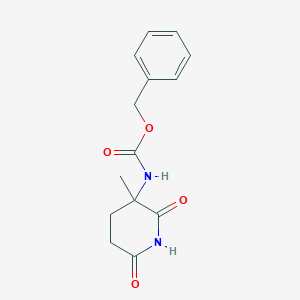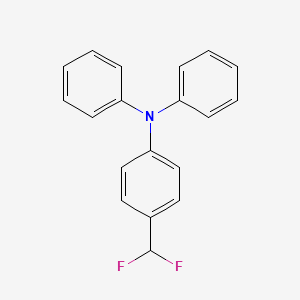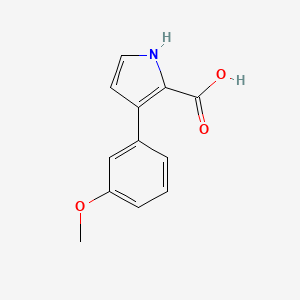
3-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic Acid is an organic compound that belongs to the class of pyrrole carboxylic acids It features a methoxyphenyl group attached to the pyrrole ring, which imparts unique chemical and physical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic Acid typically involves the reaction of 3-methoxybenzaldehyde with pyrrole-2-carboxylic acid under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or a base like sodium hydroxide. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic Acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 3-(3-Methoxyphenyl)-1H-pyrrole-2-methanol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogenating agents (e.g., bromine or chlorine) and alkylating agents (e.g., alkyl halides) are employed.
Major Products Formed
Oxidation: 3-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic Acid
Reduction: 3-(3-Methoxyphenyl)-1H-pyrrole-2-methanol
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
3-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic Acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylic Acid
- 3-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic Acid
- 3-(3-Methoxyphenyl)-1H-pyrrole-2-methanol
Uniqueness
3-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic Acid is unique due to the presence of the methoxy group at the meta position on the phenyl ring. This structural feature influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The methoxy group enhances its solubility and may improve its pharmacokinetic properties, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-16-9-4-2-3-8(7-9)10-5-6-13-11(10)12(14)15/h2-7,13H,1H3,(H,14,15) |
InChI Key |
PJEANTCVCJVOGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(NC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


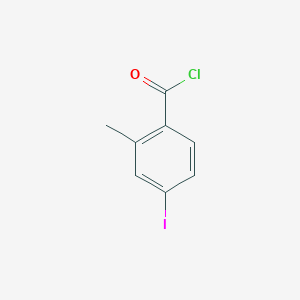
![4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid](/img/structure/B13703529.png)
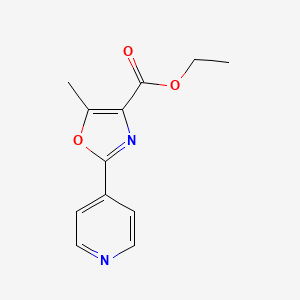
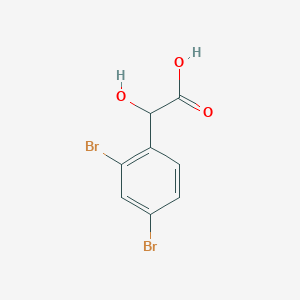
![1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone](/img/structure/B13703552.png)
